molecular formula C18H20N2O B072693 5-Benzyloxygramine CAS No. 1453-97-0

5-Benzyloxygramine

Cat. No.: B072693
CAS No.: 1453-97-0
M. Wt: 280.4 g/mol
InChI Key: POTVAILTNPOQJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzyloxygramine can be synthesized through the Fischer indole synthesis method. The process involves the reaction of 5-benzyloxyindole-3-carboxaldehyde with dimethylamine and formaldehyde . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like hydrochloric acid. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-product formation and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxygramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Benzyloxygramine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Hydroxygramine
  • 5-Methoxygramine
  • 5-Ethoxygramine

Comparison: 5-Benzyloxygramine is unique in its ability to stabilize the N-NTD of nucleocapsid proteins, a property not shared by its similar compounds. While 5-Hydroxygramine and 5-Methoxygramine also exhibit some biological activities, they do not have the same protein-stabilizing effects as this compound .

Properties

IUPAC Name

N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVAILTNPOQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162974
Record name 5-Benzyloxygramine
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Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453-97-0
Record name N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1453-97-0
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Record name 5-Benzyloxygramine
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Record name 1453-97-0
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Record name 5-Benzyloxygramine
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Record name 5-benzyloxy-N,N-dimethylamino-3-methylindole
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Record name 5-BENZYLOXYGRAMINE
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Q & A

Q1: What is the primary mechanism of action of 5-benzyloxygramine?

A1: this compound acts as an antagonist of 5-hydroxytryptamine (5-HT), also known as serotonin. [, , ] It binds to specific 5-HT receptors, denoted as "D-receptors", primarily found in smooth muscle tissue. [, ] This binding prevents 5-HT from exerting its effects, leading to the observed antagonistic activity. [, , ]

Q2: How does the structure of this compound relate to its activity as a 5-HT antagonist?

A2: Studies comparing various 5-HT analogs, including this compound, have revealed that subtle structural modifications can significantly impact their activity. [, ] For instance, replacing the benzyloxy group with a methoxy group or altering the side chain length can diminish antagonist activity on both rat uterus and fundus strip preparations. [, ] This highlights the importance of the specific chemical structure of this compound for its interaction with 5-HT receptors.

Q3: Beyond its role as a 5-HT antagonist, does this compound exhibit any other notable activities?

A3: Recent research has uncovered a novel mechanism of action for this compound in the context of antiviral drug development. [] It can stabilize a non-native protein-protein interaction interface within the nucleocapsid protein (N-NTD) of the MERS-CoV virus. [] This stabilization leads to abnormal oligomerization of the N protein, potentially disrupting viral assembly and replication. []

Q4: What experimental techniques have been used to study the interactions of this compound with its targets?

A4: Various experimental approaches have been employed to understand the interactions of this compound. These include:

  • Isolated Tissue Studies: The use of isolated rat uterus and fundus strip preparations allowed researchers to investigate the antagonist activity of this compound against 5-HT. [, ]
  • X-ray Crystallography: This technique provided detailed structural information about the interaction between this compound and the MERS-CoV N-NTD, highlighting its role in stabilizing a non-native protein-protein interaction. [, ]
  • Small-Angle X-ray Scattering (SAXS): SAXS experiments further supported the findings from X-ray crystallography, confirming the impact of this compound on N-NTD oligomerization. []

Q5: What are the potential implications of the newly discovered antiviral activity of this compound?

A5: The ability of this compound to disrupt the MERS-CoV N protein through a novel mechanism holds promise for antiviral drug development. [] Targeting non-native protein-protein interactions represents a unique approach that could lead to the identification of new antiviral agents against coronaviruses. Further research is needed to explore the therapeutic potential and safety profile of this compound and its derivatives in the context of viral infections.

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